4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16234321
InChI: InChI=1S/C7H2ClF3N2S/c8-6-5-4(12-2-13-6)3(1-14-5)7(9,10)11/h1-2H
SMILES:
Molecular Formula: C7H2ClF3N2S
Molecular Weight: 238.62 g/mol

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine

CAS No.:

Cat. No.: VC16234321

Molecular Formula: C7H2ClF3N2S

Molecular Weight: 238.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine -

Specification

Molecular Formula C7H2ClF3N2S
Molecular Weight 238.62 g/mol
IUPAC Name 4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C7H2ClF3N2S/c8-6-5-4(12-2-13-6)3(1-14-5)7(9,10)11/h1-2H
Standard InChI Key NWBQPEQJDONDCP-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(S1)C(=NC=N2)Cl)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound features a bicyclic thieno[3,2-d]pyrimidine scaffold, where a thiophene ring is fused to a pyrimidine ring at positions 3 and 2. Key substitutions include:

  • Chlorine at position 4, enhancing electrophilicity for nucleophilic displacement reactions.

  • Trifluoromethyl group at position 7, contributing to lipophilicity and metabolic resistance .

The trifluoromethyl group’s electron-withdrawing nature polarizes the aromatic system, facilitating interactions with hydrophobic pockets in enzymes .

Physicochemical Profile

PropertyValueSource
Molecular Weight238.62 g/mol
LogP (Partition Coefficient)3.36
Polar Surface Area54.02 Ų
Melting PointNot reported
SolubilityLow in water; soluble in DMSO

The moderate LogP value (3.36) suggests balanced lipophilicity, enabling membrane permeability while avoiding excessive accumulation. The polar surface area (54.02 Ų) aligns with bioavailability criteria for central nervous system drugs.

Synthetic Routes and Optimization

Cyclization-Chlorination Approach

A common method involves cyclizing 3-cyano-4-trifluoromethylthiophene derivatives with guanidine, followed by chlorination using phosphorus oxychloride (POCl₃). This two-step process achieves yields up to 87% under reflux conditions .

Example Protocol:

  • Cyclization: React 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with chloroacetamide in DMF at 80°C .

  • Chlorination: Treat the intermediate with POCl₃ and pyridine at 120°C for 2 hours .

Suzuki Coupling for Functionalization

Palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups at position 7. For example, reacting 4-chloro-7-iodothieno[3,2-d]pyrimidine with phenylboronic acid yields 7-phenyl derivatives .

Optimization Insight:

  • Catalyst: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride enhances coupling efficiency .

  • Solvent System: 1,4-Dioxane/water (4:1) at 90°C under inert atmosphere .

Industrial-Scale Production

Continuous flow reactors improve yield (≥95%) and reduce waste by minimizing side reactions. Green chemistry principles, such as solvent recycling, are critical for sustainable manufacturing .

Applications in Medicinal Chemistry

Kinase Inhibition and Anticancer Activity

The compound serves as a precursor for kinase inhibitors. Derivatives exhibit nanomolar IC₅₀ values against JAK2 and EGFR kinases, implicated in leukemia and lung cancer .

Case Study:

  • Ruxolitinib Analogues: Substitution at position 4 with pyrazole groups yielded compounds with 92% inhibition of JAK2 at 10 nM .

  • Antiproliferative Effects: In MCF-7 breast cancer cells, derivatives reduced viability by 70% at 5 µM .

Agrochemical Applications

Herbicide and Pesticide Development

The trifluoromethyl group enhances bioactivity against weed EPSP synthase and insect acetylcholinesterase:

  • Herbicidal Activity: 90% weed growth inhibition at 100 ppm .

  • Insecticidal Efficacy: LD₅₀ of 0.5 µg/mL against Aphis gossypii.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR: Aromatic protons resonate at δ 7.25–7.65 ppm, with coupling patterns distinguishing [3,2-d] from [2,3-d] isomers .

  • IR Spectroscopy: Peaks at 739 cm⁻¹ (C-Cl) and 1345 cm⁻¹ (C-F) confirm substituents .

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